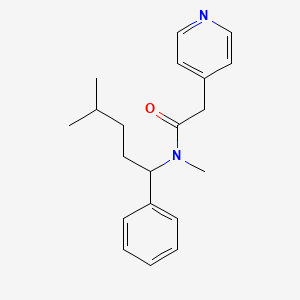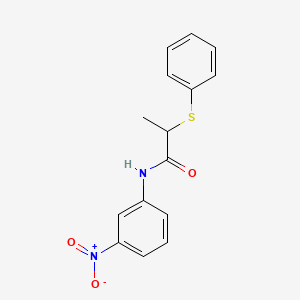![molecular formula C17H23N3O B4019924 N-(3-ethoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine](/img/structure/B4019924.png)
N-(3-ethoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine
Description
Synthesis Analysis
The synthesis of related cyclopropane derivatives and compounds with similar structural features involves several key steps, including cyclopropanation reactions and modifications of the cyclopropane moiety. For instance, cyclopropanation techniques utilizing rhodium(II) catalyzed decomposition of vinyldiazomethanes in the presence of alkenes have been documented for producing functionalized cyclopropanes with high diastereoselectivity and enantioselectivity (Davies et al., 1996). Moreover, the synthesis of imidazolium-2-carboxylates from N-heterocyclic carbenes shows a pathway to cyclopropane derivatives via carbon dioxide reaction, demonstrating their potential as precursors in catalytic applications for olefin metathesis and cyclopropanation (Tudose et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of cyclopropane derivatives and related compounds reveals significant insights into their conformation and electronic properties. For instance, studies on the crystal structure of cyclohexanaminium derivatives provide a basis for understanding the structural characteristics of cyclopropane-containing compounds, illustrating how intramolecular interactions influence their molecular geometry (Li et al., 2017).
Chemical Reactions and Properties
Cyclopropane compounds participate in various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, the asymmetric cyclopropanation using rhodium(II) catalysis showcases the synthetic utility of cyclopropane derivatives in producing chiral molecules with high enantioselectivity (Davies et al., 1996).
Physical Properties Analysis
The physical properties of cyclopropane derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. The crystallographic analysis provides detailed information on the molecular packing, hydrogen bonding patterns, and overall stability of these compounds (Li et al., 2017).
Chemical Properties Analysis
The chemical properties of cyclopropane derivatives, including acidity, basicity, and reactivity towards various reagents, are essential for their application in synthetic pathways. The study of imidazolium-2-carboxylates as carbene precursors in ruthenium–arene catalysts for olefin metathesis and cyclopropanation provides insights into the chemical behavior and potential catalytic applications of these compounds (Tudose et al., 2006).
properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-3-21-16-6-4-5-14(9-16)10-20(15-7-8-15)11-17-13(2)18-12-19-17/h4-6,9,12,15H,3,7-8,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVQQNBZSKDBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN(CC2=C(NC=N2)C)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-chlorophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4019842.png)



![N-cyclohexyl-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4019868.png)
![2-ethyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4019873.png)
![methyl 2-({2-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)butanoate](/img/structure/B4019875.png)
![N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4019883.png)

![4-(3-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4019899.png)



![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(3-thienyl)acetamide](/img/structure/B4019937.png)